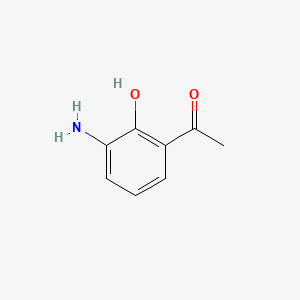

1-(3-Amino-2-hydroxyphenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYXOVHEQVWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332628 | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70977-72-9 | |

| Record name | 3-Amino-2-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70977-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Amino 2 Hydroxyphenyl Ethanone and Its Derivatives

Established Synthetic Pathways for 1-(3-Amino-2-hydroxyphenyl)ethanone

Traditional methods for synthesizing this compound often rely on foundational reactions in organic chemistry, such as the reduction of nitro compounds and multi-step sequences starting from readily available materials.

One of the most direct and commonly cited methods for preparing this compound is the chemical reduction of its corresponding nitro precursor, 2-hydroxy-3-nitroacetophenone. prepchem.com This transformation specifically targets the nitro group (-NO₂) and reduces it to an amino group (-NH₂) while leaving the ketone and hydroxyl functionalities intact.

The reaction is typically carried out via catalytic hydrogenation. prepchem.com In a representative laboratory procedure, a solution of 2-hydroxy-3-nitroacetophenone in a solvent like ethanol (B145695) is subjected to hydrogen gas at a moderate pressure in the presence of a metal catalyst. prepchem.com Platinum on charcoal (Pt/C) is a frequently used catalyst for this purpose. prepchem.com The mixture is agitated for several hours until the uptake of hydrogen ceases, indicating the completion of the reaction. Following the removal of the catalyst by filtration, the product can be isolated and purified, often by evaporation of the solvent and subsequent column chromatography, yielding a bright yellow solid. prepchem.com

Detailed research findings for this method are summarized in the table below.

| Parameter | Reaction Conditions |

| Starting Material | 2-hydroxy-3-nitroacetophenone |

| Reagents | Hydrogen (H₂) |

| Catalyst | Platinum on charcoal (Pt/C) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Pressure | 50 p.s.i. |

| Reaction Time | 2.5 hours |

| Product | This compound |

| Yield | ~91% (based on reported lab scale) prepchem.com |

This interactive table summarizes a common laboratory-scale synthesis. prepchem.com

Synthesizing this compound from 2-aminophenol (B121084) requires a multi-step approach, as direct acylation often leads to mixtures of N-acylated and O-acylated products or lacks regioselectivity. A plausible, though less direct, pathway involves protection, rearrangement, and deprotection steps.

A general strategy could involve the following sequence:

Protection: The highly nucleophilic amino group of 2-aminophenol is first protected, for instance, by acetylation with acetic anhydride (B1165640) to form an amide. The phenolic hydroxyl group might also be acylated in this step.

Acylation/Rearrangement: The key acetyl group is introduced onto the aromatic ring. If the hydroxyl group was acylated in the first step, a Fries rearrangement could be employed. This reaction involves heating the aryl acetate (B1210297) with a Lewis acid catalyst to promote the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.

Deprotection: Finally, the protecting group on the nitrogen atom is removed, usually by acid or base hydrolysis, to reveal the amino group and yield the final product, this compound.

While this represents a standard synthetic strategy for substituted phenols, specific conditions and yields for the synthesis of this particular compound via this route are not widely documented in primary literature, making the reduction of the nitro-analogue (Section 2.1.1) a more established pathway.

Aminoacetophenones are a critical class of compounds that serve as versatile building blocks in diversity-oriented synthesis for creating libraries of natural product analogs and drug candidates. mdpi.com The synthetic routes to these molecules generally fall into two main categories:

Reduction of Nitroacetophenones: This is the most common and straightforward approach, where a precursor nitroacetophenone is reduced to the corresponding aminoacetophenone. mdpi.com The reduction can be achieved using various methods, including catalytic hydrogenation or reduction with metal salts. mdpi.com This strategy's main advantage is the high selectivity and yield, as demonstrated in the synthesis of this compound. prepchem.com

Acylation of Anilines: The second major pathway involves the direct introduction of an acetyl group onto an aniline (B41778) or a substituted aniline derivative. This is typically accomplished through electrophilic aromatic substitution reactions like the Friedel-Crafts acylation or the Hoesch reaction. wikipedia.orgnibs.ac.cn For sensitive substrates like anilines, the amino group often requires protection to prevent side reactions and to modulate its directing effects during acylation.

These foundational strategies are instrumental in preparing a wide array of substituted aminoacetophenones, which are subsequently used in the synthesis of more complex heterocyclic systems like aminoflavones and quinolones. mdpi.com

Exploration of Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for the synthesis of aromatic amines and related compounds.

The catalytic hydrogenation of aromatic nitro compounds is a fundamental transformation in organic synthesis. numberanalytics.com While traditional methods are effective, novel approaches aim to improve safety, efficiency, and environmental impact.

Catalytic Transfer Hydrogenation (CTH): This technique offers a significant safety advantage over methods requiring high-pressure hydrogen gas. CTH uses hydrogen donor molecules, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like palladium on carbon (Pd/C). mdpi.com The in-situ generation of hydrogen avoids the hazards associated with storing and handling H₂ gas. mdpi.com

Mechanochemistry: A solvent-free approach involves performing the catalytic transfer hydrogenation in a ball mill. mdpi.com This mechanochemical method has been shown to be a clean and facile approach for reducing aromatic nitro compounds, tolerating a wide variety of functional groups and proceeding with high yields. mdpi.com

Microreactor Technology: A Chinese patent describes a continuous synthesis method for 3-amino-2-hydroxyacetophenone using a microchannel reactor. google.com This technology allows for precise control over reaction parameters such as temperature and pressure, leading to rapid, high-yield, and safer production compared to batch processes. The described method uses a Pd/C catalyst and hydrogen gas at elevated temperatures (100-140°C) and pressures (0.5-1.5 MPa) to achieve the reduction of a chlorinated precursor. google.com

Process Improvement: A significant challenge in nitro reduction is the potential formation of undesired byproducts like hydroxylamines, which can further react to form azo and azoxy compounds. google.comgoogle.com Research has shown that adding catalytic amounts of certain vanadium compounds to the reaction mixture can almost completely suppress the accumulation of these hydroxylamine (B1172632) intermediates. google.comgoogle.com This results in a purer final product and a faster reaction, particularly in the final phase of hydrogenation. google.com

| Method | Catalyst | Hydrogen Source | Key Advantages |

| Conventional Hydrogenation | Pt/C, Pd/C | Hydrogen Gas (H₂) | High efficiency, well-established. prepchem.comnumberanalytics.com |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C | Ammonium Formate | Avoids high-pressure H₂, enhanced safety. mdpi.com |

| Mechanochemical CTH | Pd/C | Ammonium Formate | Solvent-free, clean, facile. mdpi.com |

| Microreactor Synthesis | Pd/C | Hydrogen Gas (H₂) | Continuous process, high safety, precise control. google.com |

| Vanadium-Doped Hydrogenation | Noble Metal Catalyst + Vanadium Compound | Hydrogen Gas (H₂) | Suppresses byproducts, increases purity and reaction rate. google.comgoogle.com |

This interactive table compares various catalytic hydrogenation methods for aromatic nitro reduction.

The Hoesch (or Houben-Hoesch) reaction is a classic method for synthesizing aryl ketones that serves as a valuable alternative to Friedel-Crafts acylation, especially for highly activated aromatic rings like phenols and anilines. wikipedia.orgnibs.ac.cn This reaction involves the condensation of a nitrile with an electron-rich arene, catalyzed by a Lewis acid (commonly zinc chloride) and hydrogen chloride. wikipedia.org

For the synthesis of this compound, 2-aminophenol would serve as the electron-rich substrate. The reaction mechanism proceeds through the formation of an electrophilic species from the nitrile (e.g., acetonitrile), which then attacks the activated aromatic ring of 2-aminophenol. An imine intermediate is formed, which upon aqueous workup, hydrolyzes to yield the final aryl ketone. wikipedia.org

A key advantage of the Hoesch reaction is that it often provides monoacylated products, even with highly activated substrates like polyphenols, where traditional Friedel-Crafts acylations might lead to multiple acyl groups being introduced. nibs.ac.cnthermofisher.com Therefore, reacting 2-aminophenol with acetonitrile (B52724) via the Hoesch reaction presents a direct, one-pot pathway to this compound, without the need for subsequent transformations of the core aromatic structure. This method is particularly powerful for preparing specific polyhydroxyacylphenones. organicreactions.org

One-Pot and Multicomponent Reactions for Substituted Ethanones

Multicomponent reactions (MCRs), also known as one-pot reactions, are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each reactant. frontiersin.org These reactions are prized for their atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity. frontiersin.orgorganic-chemistry.org

Substituted acetophenones, such as this compound, are valuable substrates in various MCRs. For instance, acetophenones are key components in the synthesis of 2,4,6-trisubstituted pyridines, reacting with benzaldehydes and an ammonium source like ammonium acetate. acs.org While many MCRs exist, their success depends on carefully controlled conditions to ensure the reaction cascade proceeds towards the desired product and avoids side reactions. organic-chemistry.org The functional groups on the acetophenone (B1666503), in this case, the amino and hydroxyl groups, can influence the reactivity and the course of the MCR, and may require protection depending on the specific reaction conditions.

Examples of well-known MCRs that utilize carbonyl compounds include:

Hantzsch Dihydropyridine Synthesis : A reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Biginelli Reaction : A one-pot cyclocondensation of a β-ketoester, an aryl aldehyde, and urea. organic-chemistry.org

Kabachnik-Fields Reaction : The synthesis of α-aminophosphonates from a ketone or aldehyde, an amine, and a dialkyl phosphonate. beilstein-journals.org

These reactions highlight the potential of using substituted ethanones as foundational elements for constructing diverse and complex heterocyclic scaffolds.

Derivatization Strategies for Enhancing Functionality

The structure of this compound features three reactive sites: the aromatic amino group, the phenolic hydroxyl group, and the acetyl group. This allows for a wide range of derivatization strategies to modify the compound's properties and create new functionalities.

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a potent nucleophile and a key site for chemical modification.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (azomethine group). core.ac.uk This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govresearchgate.net The formation of the imine is often reversible and may require the removal of water to drive the reaction to completion. These Schiff bases are important ligands in coordination chemistry and can serve as intermediates for synthesizing other organic compounds. nih.govresearchgate.net

Table 1: Examples of Schiff Base Formation with Amino-substituted Phenyl Ethanones

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 3-(2-aminophenyl)-2-methylquinazolin-4(3H)-one | 1-(2,4-dihydroxyphenyl)ethanone | Schiff Base (DHPEAPMQ) | nih.gov |

| 1-(4-aminophenyl)ethanone | Salicylaldehyde | Schiff Base | researchgate.net |

The nucleophilic amino group can be acylated or sulfonylated.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the HCl byproduct. This reaction converts the amino group into a more stable and less basic amide group. For example, acylation can be a step in the synthesis of N-formylanilines. organic-chemistry.org

Sulfonylation: Similarly, reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key feature in many pharmaceutical compounds.

The aromatic primary amino group can be converted into a diazonium salt through a process called diazotization. nih.gov This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. nih.govresearchgate.net

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and a versatile intermediate for a variety of substitution reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group by heating in an aqueous acidic solution.

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are widely used as dyes.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion. This enables a variety of reactions at the oxygen atom.

O-Alkylation (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides to form ethers. The choice of the alkylating agent and reaction conditions allows for the introduction of various alkyl groups.

O-Acylation (Esterification): Reaction of the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields phenyl esters.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This means it facilitates the introduction of other substituents (e.g., nitro, halogen, acyl groups) onto the aromatic ring at the positions ortho and para to the hydroxyl group.

The reactivity of the hydroxyl group is crucial in the synthesis of various derivatives and plays a role in the formation of metal complexes, where it can coordinate with a metal ion upon deprotonation. nih.gov

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group or to introduce new functionalities into the molecule.

Etherification: The formation of an ether linkage typically involves the reaction of the phenoxide, generated by treating the starting material with a suitable base, with an alkyl halide or another electrophilic species. While specific literature on the etherification of this compound is not abundant, the general principles of Williamson ether synthesis are applicable. The choice of base and solvent is crucial to ensure the deprotonation of the phenolic hydroxyl group without promoting unwanted side reactions involving the amino or ketone functionalities.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, acetylation can be achieved using acetic anhydride. youtube.com These ester derivatives can serve as prodrugs in medicinal chemistry or as intermediates for further synthetic transformations.

| Reaction Type | Reagent Examples | Product Type |

| Etherification | Alkyl halides (e.g., CH₃I), Dialkyl sulfates | Alkoxy acetophenone |

| Esterification | Acid chlorides (e.g., CH₃COCl), Acid anhydrides | Acyloxy acetophenone |

Chelation with Metal Ions for Complex Formation

The ortho-amino and hydroxyl groups, in conjunction with the ketone's oxygen atom, provide a potential tridentate binding site for metal ions, leading to the formation of stable chelate complexes. uobaghdad.edu.iqnih.gov The ability of similar Schiff base ligands to form complexes with various transition metals such as Cu(II), Zn(II), Co(II), and Ni(II) has been well-documented. nih.govresearchgate.net These complexes often exhibit interesting electronic and magnetic properties, as well as potential catalytic or biological activities. researchgate.net

The synthesis of these metal complexes is typically achieved by reacting this compound or its Schiff base derivatives with a metal salt in a suitable solvent. uobaghdad.edu.iq The resulting coordination geometry, such as octahedral or square planar, is influenced by the nature of the metal ion and the ligand itself. nih.govresearchgate.net

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a key site for a variety of chemical reactions, including reductions, condensations, and nucleophilic additions. These reactions allow for the extension of the carbon skeleton and the construction of new ring systems.

Reduction Reactions to Alcohols

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(3-amino-2-hydroxyphenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. The choice of reducing agent can influence the selectivity and outcome of the reaction.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-amino-2-hydroxyphenyl)ethanol |

| Lithium aluminum hydride (LiAlH₄) | 1-(3-amino-2-hydroxyphenyl)ethanol |

The resulting amino alcohol is a valuable chiral building block for the synthesis of more complex molecules.

Condensation Reactions for Heterocyclic Ring Formation

The ketone and amino functionalities of this compound are suitably positioned to participate in condensation reactions, leading to the formation of various heterocyclic ring systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of heterocyclic scaffolds in drug molecules. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) derivatives. uobaghdad.edu.iq

The reaction of an aminophenyl ketone with a 1,3-dicarbonyl compound can proceed via a cyclocondensation pathway to yield substituted quinolines. uobaghdad.edu.iq This approach provides a versatile route to a wide range of heterocyclic structures.

Nucleophilic Additions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.combyjus.comlibretexts.org These nucleophilic addition reactions are fundamental to carbon-carbon bond formation and the introduction of new functional groups. byjus.com The addition of a nucleophile to the carbonyl group initially forms a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The stereochemical outcome of this addition can be influenced by the presence of adjacent chiral centers or the use of chiral reagents.

Strategies for Introducing Additional Substituents (e.g., Halogenation, Nitration)

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. This allows for the introduction of additional substituents such as halogens or nitro groups, further diversifying the range of accessible derivatives. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Halogenation: Electrophilic halogenation, for instance with bromine or chlorine, is expected to occur at the positions ortho and para to the activating amino and hydroxyl groups. The precise regioselectivity will depend on the reaction conditions and the interplay of the electronic and steric effects of the substituents.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The strong activating effect of the amino and hydroxyl groups necessitates careful control of the reaction conditions to avoid over-nitration and to control the regiochemical outcome.

| Reaction Type | Reagent | Expected Product Position |

| Halogenation | Br₂, Cl₂ | Ortho/para to -OH and -NH₂ |

| Nitration | HNO₃/H₂SO₄ | Ortho/para to -OH and -NH₂ |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific studies detailing the DFT calculations for 1-(3-Amino-2-hydroxyphenyl)ethanone were found. Such studies would typically provide insights into the molecule's three-dimensional shape and electronic properties.

Geometry Optimization and Conformational Analysis

Information regarding the optimized bond lengths, bond angles, and dihedral angles resulting from geometry optimization calculations for this compound is not available in the reviewed literature. Conformational analysis, which would identify the most stable spatial arrangements of the atoms, has also not been reported.

Frontier Molecular Orbital (FMO) Analysis

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not published. FMO analysis is crucial for understanding a molecule's reactivity, and the absence of this data prevents the determination of its HOMO-LUMO energy gap and related quantum chemical parameters.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, has not been published.

Spectroscopic Property Predictions via Computational Methods

Computational predictions for the spectroscopic properties of this compound are not documented in the available scientific literature.

Vibrational Frequency Calculations (IR and Raman)

Calculated data for the infrared (IR) and Raman active vibrational frequencies of this compound are unavailable. These theoretical calculations are essential for the assignment of experimental vibrational spectra.

Electronic Absorption Spectra (TD-DFT)

There are no published TD-DFT studies predicting the electronic absorption spectra of this compound. This information would provide theoretical insights into the molecule's UV-Visible absorption characteristics, including maximum absorption wavelengths and oscillator strengths.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of a compound. Various computational techniques are employed to analyze these non-covalent forces.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding. It provides a localized, intuitive picture of the interactions within a molecule by transforming the complex molecular orbitals into a set of localized natural bond orbitals. This analysis can quantify the stabilization energies associated with donor-acceptor interactions, such as the delocalization of electron density from a filled lone-pair orbital to an empty anti-bonding orbital, which are fundamental to understanding hydrogen bonding and other non-covalent interactions.

As of the current literature review, a specific Natural Bond Orbital (NBO) analysis for this compound has not been reported. Such a study would be valuable in quantifying the intramolecular hydrogen bond between the ortho-hydroxyl and amino groups and understanding the electronic distribution across the molecule.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of an atom within a molecule and the nature of the chemical bonds between them, based on the topology of the electron density. By analyzing critical points in the electron density, AIM can characterize bond paths and quantify the properties of these interactions, such as their strength and nature (e.g., covalent vs. electrostatic).

A detailed Atoms in Molecules (AIM) theoretical study specifically for this compound is not available in the reviewed scientific literature. An AIM analysis would precisely characterize the intramolecular and intermolecular hydrogen bonds and other non-covalent contacts, providing a quantitative measure of their strengths and contributing to a deeper understanding of the molecule's solid-state structure and interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. It maps various properties onto a surface defined by the molecule's electron distribution, providing insights into close contacts between neighboring molecules.

While a Hirshfeld surface analysis for this compound itself is not documented, a study on a related compound, 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide , which shares the hydroxyphenyl ethanone moiety, provides valuable insights into the types of interactions this structural fragment can form nih.gov.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.2 |

| C···H / H···C | 27.5 |

| O···H / H···O | 17.9 |

| N···H / H···N | 9.8 |

| C···N / N···C | 1.4 |

| C···C | 0.8 |

| N···O / O···N | 0.4 |

The Hirshfeld surface mapped over the dnorm property for this analog shows distinct red spots, which indicate close-contact interactions corresponding to the intermolecular N—H···O and O—H···O hydrogen bonds that are crucial for the formation of sheets in the crystal structure nih.gov. This suggests that the hydroxyl and amino groups of this compound would also be expected to participate significantly in hydrogen bonding within its own crystal lattice.

Molecular Dynamics Simulations and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in drug discovery and molecular biology. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Molecular docking studies are performed to understand how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. These studies predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction.

Specific molecular docking studies for this compound against a defined protein target are not prominently featured in the available literature. However, research on structurally related compounds provides a framework for how this molecule might behave. For instance, a molecular docking study of Ethanone, 1-(2-hydroxy-5-methyl phenyl) , a structural isomer, was conducted against several proteins from Staphylococcus aureus researchgate.net. The study predicted binding affinities for various targets, with the most favorable interactions observed with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR).

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| Dehydrosqualene synthase (CrtM) (2ZCO) | -6.8 |

| Dihydrofolate reductase (DHFR) (2W9S) | -6.4 |

| Clumping factor A (ClfA) (1N67) | -6.3 |

| Staphylococcus aureus sortase-A (1T2P) | -6.2 |

| DNA gyrase (3U2D) | -5.9 |

| Undecaprenyl diphosphate synthase (UPPS) (4H8E) | -5.3 |

These studies on related molecules highlight that the ethanone and hydroxyphenyl moieties are capable of forming key interactions, such as hydrogen bonds and hydrophobic contacts, within protein binding sites researchgate.netjaper.in. A docking study of this compound would likely reveal significant hydrogen bonding interactions mediated by its amino and hydroxyl groups, which are critical for molecular recognition at a protein's active site.

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. This concept is described by theories such as "induced fit," where the protein structure adapts to accommodate the ligand, and "conformational selection," where the ligand binds to a pre-existing, less populated conformation of the protein nih.gov.

There is currently no specific research detailing the conformational changes of this compound or a protein receptor upon their binding. General studies on protein-ligand interactions show that even small ligands can induce significant local or even global conformational rearrangements in a protein nih.gov. These changes can involve the movement of side chains in the binding pocket or shifts in entire protein domains nih.gov. Molecular dynamics simulations are the primary tool for investigating such dynamic events. A simulation of the this compound-protein complex would be necessary to map the pathway of conformational changes and to understand the energetic landscape of the binding process. Such an analysis would provide critical information on how the initial binding event translates into a biological signal or enzymatic action.

Research on Biological and Biochemical Interactions

Interaction with Biological Targets

The functional groups of 1-(3-Amino-2-hydroxyphenyl)ethanone enable it to form hydrogen bonds and interact with biological molecules like enzymes and receptors, which can modulate biological pathways.

Enzyme Modulation

Research has explored the use of this compound in studies of enzyme interactions within metabolic pathways to gain insights into biochemical processes. A multi-enzyme system involving nitrobenzene (B124822) nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA) has been utilized for its synthesis. nih.gov Substrate docking and alanine (B10760859) scanning have been employed to identify key active sites in these enzymes, and site-directed mutagenesis has been used to create mutants with increased product yield. nih.gov

Receptor Binding

The amino and hydroxyl groups on the phenyl ring of this compound allow it to interact with various receptors, potentially modulating biological pathways and leading to a range of physiological effects.

Quorum Sensing Modulation in Microorganisms

A significant area of research for a structurally similar compound, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE/AHPE), has been its ability to interfere with quorum sensing (QS) in bacteria. nih.govnih.govresearchgate.net QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org

Studies have shown that AHE, at sub-minimum inhibitory concentrations, can significantly suppress the secretion of acyl-homoserine lactones (AHLs) in pathogens like Pseudomonas aeruginosa PAO1 and Agrobacterium tumefaciens. nih.govnih.govresearchgate.netfrontiersin.org AHLs are signaling molecules crucial for QS in many Gram-negative bacteria. nih.govnih.gov The inhibition of AHL production by AHE demonstrates a concentration-dependent response, indicating a direct interference with the QS system. frontiersin.org

Research using quantitative reverse transcription PCR (qRT-PCR) has revealed that AHE affects the QS system of A. tumefaciens by repressing the transcriptional levels of key regulatory genes, traI and traR, rather than by mimicking the signaling molecules. nih.govfrontiersin.org The traI gene is responsible for synthesizing the AHL signal, while the traR protein is the AHL-responsive transcriptional activator. nih.gov By downregulating these genes, AHE effectively disrupts the QS communication circuit. nih.govfrontiersin.org

Metabolomic and Mechanistic Studies

The disturbance in the QS system caused by AHE leads to enhanced oxidative stress in the bacteria. nih.govresearchgate.netfrontiersin.org This increased oxidative stress is linked to the disordered metabolism of amino acids and nucleotides, which in turn attenuates the pathogenicity of the microorganism. nih.govnih.govfrontiersin.org Specifically, changes in the levels of metabolites such as putrescine, arginine, isoleucine, leucine, valine, choline, and dimethylamine (B145610) have been observed, correlating with oxidative stress, quorum sensing, and protein synthesis. nih.gov

Interactive Data Table: Effect of 1-(4-amino-2-hydroxyphenyl)ethanone (AHE/AHPE) on Quorum Sensing

| Organism | Effect | Mechanism | Concentration Range | References |

|---|---|---|---|---|

| Pseudomonas aeruginosa PAO1 | Inhibition of acyl-homoserine lactone (AHL) secretion. | Suppression of QS-related gene expression. | Sub-MIC | nih.govresearchgate.net |

| Agrobacterium tumefaciens | Inhibition of AHL production and β-galactosidase activity. | Repression of traI and traR gene transcription. | 12.5 to 50 µg/mL | nih.govfrontiersin.org |

| Agrobacterium tumefaciens | Disturbance of metabolic profiles. | Induction of oxidative stress, disorder of energy supply, protein synthesis, and nucleotide metabolism. | Not specified | nih.govfrontiersin.org |

Influence on Cellular Metabolism (e.g., Energy Supply, Protein Synthesis, Nucleotide Metabolism)

Research into compounds structurally related to this compound has shed light on its potential metabolic influence. Studies on its isomer, 1-(4-amino-2-hydroxyphenyl)ethanone, have shown that it can significantly disturb the metabolism of bacteria. google.com Specifically, treatment with this isomer led to disorders in energy supply, protein synthesis, and nucleotide metabolism in Agrobacterium tumefaciens. google.com

Further evidence linking the core structure to metabolic functions comes from a study on the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone (B1666503) (an alternative name for the compound), which included "Protein Biosynthesis" as a Medical Subject Heading (MeSH) term, suggesting a recognized connection to this fundamental cellular process. nih.gov Moreover, the broader family of tryptophan metabolites, to which this compound is related, is known to play a critical role in generating cellular energy under normal physiological conditions. nih.gov For instance, the related metabolite 3-hydroxykynurenine (3-HK) has been shown to potently disrupt the TCA cycle, a central pathway for energy production. medchemexpress.com

Table 1: Observed Metabolic Influence of this compound and Related Compounds

| Metabolic Process | Observation | Compound Studied | Source |

|---|---|---|---|

| Energy Supply | Disorder of energy supply | 1-(4-amino-2-hydroxyphenyl)ethanone (Isomer) | google.com |

| Protein Synthesis | Disorder of protein synthesis | 1-(4-amino-2-hydroxyphenyl)ethanone (Isomer) | google.com |

| Protein Synthesis | Associated with "Protein Biosynthesis" (MeSH Term) | This compound | nih.gov |

| Nucleotide Metabolism | Disorder of nucleotide metabolism | 1-(4-amino-2-hydroxyphenyl)ethanone (Isomer) | google.com |

Association with Tryptophan Metabolism Disturbances

This compound is connected to the metabolism of the essential amino acid tryptophan. Specifically, the closely related compound 1-(2-Amino-3-hydroxyphenyl)ethanone has been identified as a kynurenine (B1673888) metabolite that can be extracted from rat liver mitochondria. medchemexpress.com Its presence is associated with disturbances in tryptophan metabolism. medchemexpress.com

The primary route for tryptophan degradation in the body is the kynurenine pathway, which accounts for approximately 95% of its metabolism. nus.edu.sg This pathway is crucial as it produces many biologically active metabolites. nus.edu.sg A disturbance in this pathway, indicated by the presence of metabolites like 1-(2-Amino-3-hydroxyphenyl)ethanone, can have significant physiological consequences and is an area of research in conditions such as bladder cancer and leukemia. medchemexpress.com The kynurenine pathway begins with the conversion of tryptophan and proceeds through several intermediates, including kynurenine and 3-hydroxykynurenine (3-HK), eventually leading to the production of compounds like quinolinic acid and the vital cellular coenzyme NAD+. nih.govnus.edu.sg The proper functioning of this pathway is critical, and its dysregulation is implicated in a variety of diseases. nih.gov

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, can be influenced by tryptophan metabolites. nbinno.com Research on an isomer, 1-(4-amino-2-hydroxyphenyl)ethanone, demonstrated that it caused enhanced oxidative stress in bacteria. google.com

The broader context of the kynurenine pathway reveals a complex relationship with oxidative stress. The metabolite 3-hydroxykynurenine (3-HK), which is structurally related to this compound, exhibits a dual role. medchemexpress.com At low concentrations, 3-HK can act as an antioxidant, but at higher levels, it can generate ROS, leading to apoptosis and cell death. medchemexpress.com This suggests that an accumulation of certain kynurenine pathway intermediates, potentially including this compound, could contribute to cellular damage by inducing oxidative stress. medchemexpress.com The mechanism often involves redox cycling, where the compound repeatedly accepts and donates electrons, leading to the formation of superoxide (B77818) radicals and other ROS. nih.gov

Role as a Pharmaceutical Intermediate

Beyond its direct biological interactions, this compound is a highly valuable compound in the pharmaceutical industry. nbinno.com It serves as a key starting material, or intermediate, for the synthesis of more complex therapeutic agents. nbinno.comgoogle.compatsnap.com

Synthesis of Ranlukast and Other Leukotriene Receptor Antagonists

One of the most significant applications of this compound, often referred to by its alternative name 3-amino-2-hydroxyacetophenone, is its role as a key intermediate in the synthesis of the asthma medication Pranlukast (Ranlukast). nih.govgoogle.comtsijournals.com Pranlukast is a leukotriene receptor antagonist, a class of drugs that works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases during an allergic reaction. nus.edu.sg

Multiple synthesis routes described in patents and scientific literature confirm the use of this compound. In a typical synthesis, 4-(4-phenylbutoxy)benzoic acid reacts with 3-amino-2-hydroxyacetophenone to form an amide intermediate. tsijournals.comtsijournals.com This product then undergoes further reaction and cyclization to yield the final Pranlukast molecule. tsijournals.comtsijournals.com The availability and reactivity of this compound are critical for the efficient production of this important anti-asthmatic drug. google.comgoogle.com

Development of Bioactive Derivatives with Enhanced Activities

The chemical structure of this compound makes it a versatile scaffold for developing novel bioactive derivatives. nbinno.com Medicinal chemists can modify its functional groups to create new compounds with potentially enhanced or entirely new pharmacological activities. ontosight.ai

While direct studies on a wide range of derivatives are emerging, research on related structures highlights the potential. For example, derivatives of similar acetophenones have been synthesized and tested for a variety of effects, including anti-inflammatory, antioxidant, and neuroprotective properties. ontosight.ai The synthesis of new flavonoid derivatives with antifungal activity has been accomplished using a structurally similar o-hydroxyacetophenone as a starting point. nih.gov Furthermore, the creation of nitrosylated derivatives of N-(2-hydroxyphenyl)acetamide has yielded compounds with phytotoxic activity. nih.gov The general class of natural acetophenones is rich with compounds exhibiting cytotoxic, antimicrobial, and antimalarial activities. nih.gov This demonstrates the principle of using a core structure like this compound as a starting point for generating a library of new chemical entities with diverse therapeutic potential. nbinno.comontosight.ai

Future Directions and Emerging Research Avenues

Structure-Activity Relationship (SAR) Studies for Biological Targets

The architecture of 1-(3-Amino-2-hydroxyphenyl)ethanone is particularly amenable to Structure-Activity Relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry for optimizing a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For this compound, future SAR studies would systematically modify its three primary functional groups—the amino (NH2), hydroxyl (OH), and acetyl (COCH3) groups—as well as the aromatic ring itself to understand their respective contributions to biological activity.

Key areas for modification and investigation include:

Hydroxyl Group (-OH): Etherification or esterification of the phenolic hydroxyl group would modulate lipophilicity and could influence how the molecule interacts with biological targets.

Acetyl Group (-COCH3): Modification of the ketone, such as reduction to an alcohol or conversion to an oxime or hydrazone, introduces new chemical functionalities. Furthermore, the methyl group could be replaced with larger alkyl or aryl groups.

Aromatic Ring: Introduction of additional substituents (e.g., halogens, nitro groups, or alkyl chains) on the phenyl ring could enhance target binding affinity and specificity.

An analogous research approach was successfully employed in the development of novel inhibitors for the MCR-1 enzyme, which confers colistin resistance in bacteria. In that study, derivatives of a similar 1-phenyl-2-(phenylamino)ethanone core were synthesized and evaluated. nih.gov The SAR study revealed that specific substitutions on the phenyl rings were critical for potent inhibitory activity, with molecular docking studies confirming that these derivatives could bind effectively to key amino acid residues like Glu246 and Thr285 in the enzyme's active site. nih.gov This demonstrates a clear research pathway for exploring the potential of this compound derivatives against various enzymatic targets.

| Functional Group | Potential Modification | Anticipated Effect on Properties |

|---|---|---|

| Amino (-NH2) | Alkylation, Acylation, Sulfonylation | Alters hydrogen bonding, polarity, and steric profile |

| Hydroxyl (-OH) | Etherification, Esterification | Modulates lipophilicity and metabolic stability |

| Acetyl (-COCH3) | Reduction, Conversion to oxime/hydrazone | Changes chemical reactivity and geometry |

| Phenyl Ring | Halogenation, Nitration, Alkylation | Influences electronic properties and binding affinity |

Development of Advanced Materials Based on this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it a promising monomer for the synthesis of novel polymers and advanced materials. These functional groups can participate in various polymerization reactions, leading to materials with unique thermal, mechanical, and electronic properties.

Future research could focus on:

Polymer Synthesis: The compound can be used to synthesize a range of polymers. For instance, the amino and hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyamides or polyesters. Its reaction with epoxides could yield poly(hydroxy amide ethers), a class of high-performance polymers known for their barrier properties. The aromatic backbone of the monomer would likely impart high thermal stability and rigidity to the resulting polymer chains.

Coordination Polymers and MOFs: The oxygen and nitrogen atoms can act as chelation sites for metal ions. This property allows the compound to be used as an organic linker for the construction of coordination polymers or metal-organic frameworks (MOFs). Such materials are highly valued for their applications in gas storage, catalysis, and chemical sensing.

Functional Coatings and Resins: The reactive sites on the molecule make it a candidate for inclusion in epoxy resins or other thermosetting polymers, where it could act as a curing agent or a modifier to enhance properties like adhesion, chemical resistance, or thermal stability.

Integration into Chemoinformatic and Drug Discovery Pipelines

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. taylorandfrancis.com this compound serves as an excellent starting scaffold for such in silico approaches.

Emerging research avenues in this area include:

Virtual Library Generation: The core structure can be used as a template to computationally generate large, diverse libraries of virtual derivatives by adding a wide array of chemical fragments to its reactive sites.

Molecular Docking and Virtual Screening: These virtual libraries can be screened against the 3D structures of known biological targets (e.g., kinases, proteases, GPCRs) to identify derivatives with high predicted binding affinities. nih.govmpg.de This process prioritizes which compounds should be synthesized and tested in the lab, saving significant time and resources. For example, a virtual screening campaign was instrumental in identifying the initial hits for the MCR-1 inhibitors mentioned previously. nih.gov

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activity. mpg.de Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process. taylorandfrancis.com

| Step | Description | Objective |

|---|---|---|

| 1. Scaffold Selection | Use this compound as the core structure. | Establish a foundation for a new chemical series. |

| 2. Virtual Library Generation | Computationally add diverse chemical groups to the scaffold. | Create a large set of potential drug candidates. |

| 3. Virtual Screening | Dock the virtual library against a specific protein target. | Identify compounds with the highest predicted binding affinity. |

| 4. ADMET Profiling | Predict pharmacokinetic and toxicity properties of top hits. | Filter out candidates likely to fail in later development stages. |

| 5. Synthesis & Testing | Synthesize and biologically evaluate the most promising candidates. | Validate computational predictions and identify lead compounds. |

Exploration of Additional Bioactive Properties and Therapeutic Potential

While primarily known as a synthetic intermediate, preliminary information suggests that the this compound scaffold may possess inherent biological activities. Future research will likely focus on systematically screening the compound and its derivatives for a broad range of therapeutic effects.

Potential areas for exploration include:

Antimicrobial Activity: The aminophenol moiety is present in various antimicrobial agents. Research into derivatives, such as those incorporating heterocyclic systems like oxadiazoles, could yield novel antibacterial or antifungal compounds. researchgate.netnih.gov The success of related ethanone structures in inhibiting bacterial resistance enzymes like MCR-1 further supports this direction. nih.gov

Anticancer Activity: Some reports indicate that the compound may have anti-cancer effects. Chalcones, which can be derived from substituted acetophenones, are a well-known class of compounds with promising anticancer activity against various cell lines. Systematic screening of derivatives against panels of cancer cells could identify new cytotoxic or cytostatic agents.

Anti-inflammatory and Antioxidant Properties: Phenolic compounds are often potent antioxidants due to their ability to scavenge free radicals. The combination of a hydroxyl and an amino group on the phenyl ring suggests potential for both antioxidant and anti-inflammatory activities, which are often linked.

This multi-pronged approach, spanning medicinal chemistry, materials science, and computational design, highlights the significant potential of this compound as a valuable building block for future scientific discovery and innovation.

常见问题

Q. What mechanistic insights are needed to explain its potential enzyme inhibition?

- Proposals :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target proteins .

- Kinetic Studies : Determine inhibition constants (Ki) under varied pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。